molecular formula C5H7N3S B1500436 5-(Methylthio)pyrimidin-2-amine CAS No. 7367-94-4

5-(Methylthio)pyrimidin-2-amine

Cat. No.: B1500436
CAS No.: 7367-94-4
M. Wt: 141.2 g/mol
InChI Key: WQBNMWSBCOVADX-UHFFFAOYSA-N
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Description

5-(Methylthio)pyrimidin-2-amine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by a methylthio group attached to the fifth position and an amino group at the second position of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylthio)pyrimidin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyrimidine with methylthiolate anion, followed by the substitution of the chlorine atom with an amino group. This reaction typically requires the use of a base such as sodium hydride or potassium carbonate and is carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Another approach involves the cyclization of appropriate precursors such as amidines and thioketones under catalytic conditions. For example, the reaction of an amidine with a thioketone in the presence of a copper catalyst can yield the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(Methylthio)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylthio group, yielding a simpler pyrimidine derivative.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Pyrimidine derivatives without the methylthio group.

    Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.

Scientific Research Applications

5-(Methylthio)pyrimidin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Methylthio)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to a biological response. For example, it may inhibit the activity of enzymes involved in DNA synthesis or repair, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

5-(Methylthio)pyrimidin-2-amine can be compared with other pyrimidine derivatives such as:

    2-Aminopyrimidine: Lacks the methylthio group and has different biological activities.

    5-Methylpyrimidin-2-amine: Contains a methyl group instead of a methylthio group, leading to different chemical reactivity and biological properties.

    5-(Methylsulfonyl)pyrimidin-2-amine: Contains a methylsulfonyl group, which is more oxidized than the methylthio group, resulting in different chemical and biological behavior.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activities compared to other pyrimidine derivatives.

Properties

IUPAC Name

5-methylsulfanylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S/c1-9-4-2-7-5(6)8-3-4/h2-3H,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBNMWSBCOVADX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CN=C(N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00663992
Record name 5-(Methylsulfanyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00663992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7367-94-4
Record name 5-(Methylsulfanyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00663992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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